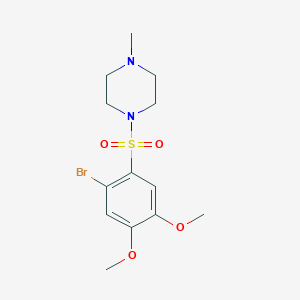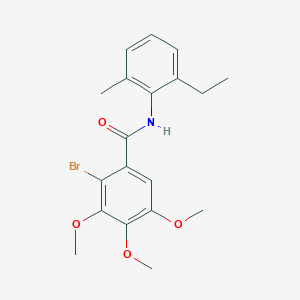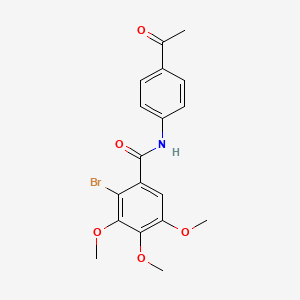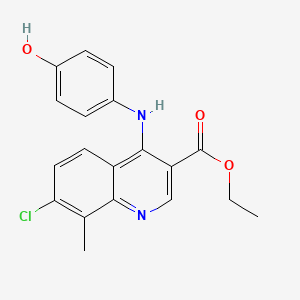
1-(2-bromo-4,5-dimethoxyphenyl)sulfonyl-4-methylpiperazine
Vue d'ensemble
Description
1-(2-Bromo-4,5-dimethoxyphenyl)sulfonyl-4-methylpiperazine is a complex organic compound with a unique structure that combines a brominated aromatic ring with a sulfonyl group and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromo-4,5-dimethoxyphenyl)sulfonyl-4-methylpiperazine typically involves multiple steps, starting with the bromination of 4,5-dimethoxyphenyl compounds. The brominated intermediate is then subjected to sulfonylation, followed by the introduction of the piperazine ring. Common reagents used in these steps include bromine, sulfonyl chlorides, and piperazine derivatives. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated systems may be employed to streamline the process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromo-4,5-dimethoxyphenyl)sulfonyl-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often require a base and are conducted in polar solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Bromo-4,5-dimethoxyphenyl)sulfonyl-4-methylpiperazine has several research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-bromo-4,5-dimethoxyphenyl)sulfonyl-4-methylpiperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with protein active sites, while the piperazine ring may enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
4-Bromo-2,5-dimethoxyphenethylamine: Shares the brominated aromatic ring and methoxy groups but lacks the sulfonyl and piperazine components.
2,5-Dimethoxy-4-iodophenethylamine: Similar structure with an iodine atom instead of bromine.
1-(2,5-Dimethoxy-4-methylphenyl)piperazine: Contains the piperazine ring but differs in the position and type of substituents on the aromatic ring.
Uniqueness: 1-(2-Bromo-4,5-dimethoxyphenyl)sulfonyl-4-methylpiperazine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonyl group and the piperazine ring enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.
Propriétés
IUPAC Name |
1-(2-bromo-4,5-dimethoxyphenyl)sulfonyl-4-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O4S/c1-15-4-6-16(7-5-15)21(17,18)13-9-12(20-3)11(19-2)8-10(13)14/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULYVUBZEAYAEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B3473325.png)
![ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B3473329.png)
![methyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3473338.png)
![methyl 2-{[(3-bromophenoxy)acetyl]amino}benzoate](/img/structure/B3473347.png)
![ethyl 4-methyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B3473348.png)
![ethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3473353.png)

![2-(4-biphenylyloxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3473365.png)

![N~1~-(4-bromophenyl)-N~3~-[(2-nitrophenyl)sulfonyl]-beta-alaninamide](/img/structure/B3473378.png)
![1-(4-Fluorophenyl)-4-[(6-methylnaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B3473397.png)


